3-Chloro-N-(3,4-dimethoxyphenyl)-6-nitro-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the class of benzothiophene carboxamide derivatives. It has been primarily investigated for its potential as an inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) [ [] ]. While not a naturally occurring compound, it serves as a valuable tool for studying BDK and its role in metabolic pathways.
The synthesis of 3-chloro-N-(3,4-dimethoxyphenyl)-6-nitro-1-benzothiophene-2-carboxamide is achieved through a multi-step process. The specific details of this synthesis are outlined in the paper "Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase*" [ [] ]. The paper describes a high-throughput screening process employed to identify potential BDK inhibitors, from which 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) emerged as a lead compound. Subsequent structural modifications led to the development of 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) and the prodrug N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3).
3-Chloro-N-(3,4-dimethoxyphenyl)-6-nitro-1-benzothiophene-2-carboxamide possesses a distinct molecular structure characterized by the presence of a benzothiophene core, a carboxamide group, and various substituents, including chlorine, nitro, and dimethoxyphenyl groups. The specific arrangement of these groups contributes to the compound's unique properties and interactions with biological targets, such as BDK [ [] ].
3-Chloro-N-(3,4-dimethoxyphenyl)-6-nitro-1-benzothiophene-2-carboxamide functions as an allosteric inhibitor of BDK [ [] ]. It binds to the same site on the enzyme as other known inhibitors, including (S)-α-cholorophenylproprionate ((S)-CPP). This binding triggers conformational changes in the N-terminal domain of BDK, leading to its dissociation from the branched-chain α-ketoacid dehydrogenase complex (BCKDC). The released BDK is then susceptible to accelerated degradation in vivo, resulting in increased BCKDC activity and enhanced BCAA oxidation.
Regulation of BCAA Metabolism: The compound's ability to inhibit BDK makes it a valuable tool for studying BCAA metabolism and its role in various physiological processes. By increasing BCKDC activity, this compound can enhance BCAA oxidation and potentially address conditions associated with elevated BCAA levels, such as maple syrup urine disease, obesity, and type 2 diabetes [ [] ].
Drug Development: The promising pharmacokinetic profile and metabolic stability of 3-chloro-N-(3,4-dimethoxyphenyl)-6-nitro-1-benzothiophene-2-carboxamide, compared to other BDK inhibitors like (S)-CPP, highlight its potential as a lead compound for developing novel therapeutic agents for metabolic diseases [ [] ].
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 17763-13-2
CAS No.: 10028-14-5
CAS No.: 720-00-3